molecular formula C21H14ClNO4 B2881103 2-(2-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide CAS No. 886147-01-9

2-(2-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide

Cat. No.: B2881103
CAS No.: 886147-01-9
M. Wt: 379.8
InChI Key: LJHVPOGODBTCSP-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group and a xanthenyl acetamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with 9-oxo-9H-xanthene-3-amine under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce a biological response.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)acetic acid: Shares the chlorophenoxy group but lacks the xanthenyl acetamide moiety.

    9-oxo-9H-xanthene-3-amine: Contains the xanthenyl group but lacks the chlorophenoxy acetamide structure.

Uniqueness

2-(2-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide is unique due to the combination of the chlorophenoxy and xanthenyl acetamide groups, which confer distinct chemical properties and potential applications. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Biological Activity

2-(2-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial properties, cytotoxic effects, and other pharmacological activities.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Chlorophenoxy Group : Imparts lipophilicity, enhancing membrane permeability.
  • Xanthene Derivative : Contributes to its unique pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a study on N-(substituted phenyl)-2-chloroacetamides demonstrated effective activity against various microbial strains:

Compound TypeActivity AgainstNotes
N-(4-chlorophenyl) chloroacetamideGram-positive bacteria (S. aureus)High efficacy due to lipophilicity
N-(3-bromophenyl) chloroacetamideMRSAEffective against resistant strains
N-(substituted phenyl) chloroacetamidesC. albicansModerate effectiveness

These findings indicate that halogenated derivatives exhibit enhanced antimicrobial properties due to their ability to penetrate bacterial membranes effectively .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various studies. A notable investigation assessed its impact on cancer cell lines, revealing the following:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
  • Findings :
    • The compound exhibited concentration-dependent cytotoxicity.
    • IC50 values ranged from 15 µM to 30 µM across different cell lines, indicating moderate potency.
  • Mechanism of Action :
    • Induction of apoptosis was observed, characterized by increased caspase activity and DNA fragmentation.

Other Biological Activities

Beyond antimicrobial and cytotoxic effects, this compound has shown potential in other areas:

  • Antioxidant Activity :
    • Similar xanthene derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of chloroacetamides were tested against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with a chlorophenoxy moiety showed significantly higher inhibition zones compared to non-halogenated counterparts, supporting the hypothesis that halogenation enhances biological activity .

Case Study 2: Cytotoxicity in Cancer Research

A recent publication investigated the cytotoxic effects of various xanthene derivatives on breast cancer cells. The study found that this compound induced apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent .

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(9-oxoxanthen-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO4/c22-16-6-2-4-8-18(16)26-12-20(24)23-13-9-10-15-19(11-13)27-17-7-3-1-5-14(17)21(15)25/h1-11H,12H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHVPOGODBTCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)COC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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